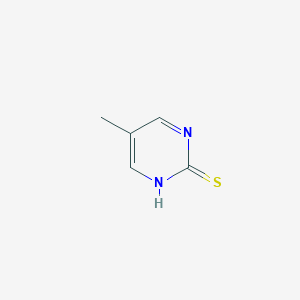

5-Methylpyrimidine-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c1-4-2-6-5(8)7-3-4/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXSIDQGDWMVDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=S)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403238 | |

| Record name | 5-methylpyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42783-64-2 | |

| Record name | 5-methylpyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,2-dihydropyrimidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methylpyrimidine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Methylpyrimidine-2-thiol (C5H6N2S), a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrimidine core is a fundamental structure in various bioactive molecules, including nucleobases, and the thiol group at the 2-position offers a reactive handle for further chemical modifications.[1] This document details established synthetic routes, experimental protocols, and characterization data to facilitate its application in research and development.

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value | Reference |

| Molecular Formula | C5H6N2S | [1] |

| Molecular Weight | 126.18 g/mol | [1] |

| CAS Number | 42783-64-2 | [1] |

| InChI Key | UDXSIDQGDWMVDD-UHFFFAOYSA-N | [1] |

Note: This data is aggregated from various sources and should be confirmed with a supplier.

Synthesis of this compound

The primary and most established method for synthesizing pyrimidine-2-thiols is through the cyclocondensation reaction of a 1,3-dicarbonyl compound (or a functional equivalent) with thiourea.[2][3][4] This approach is a variation of the classical Pinner synthesis.[2]

The synthesis involves the reaction of a β-keto ester or a related compound with thiourea in the presence of a base, followed by acidification. A plausible reaction mechanism involves the initial condensation of thiourea with the β-ketoester, followed by cyclization and dehydration to form the pyrimidine ring.[5]

Caption: General synthesis pathway for this compound.

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

Ethyl 2-methylacetoacetate

-

Thiourea

-

Sodium ethoxide (NaOEt) or Sodium metal in absolute ethanol

-

Ethanol

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a calculated amount of sodium metal in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add an equimolar amount of thiourea and stir until dissolved.

-

Addition of β-Keto Ester: Slowly add an equimolar amount of ethyl 2-methylacetoacetate to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours (typically 4-8 hours) to ensure the completion of the cyclocondensation reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The sodium salt of the product may precipitate.

-

Acidification: Slowly add hydrochloric acid to the cooled reaction mixture with stirring until the pH is acidic. This will precipitate the this compound.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

-

Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Tautomerism

It is crucial for researchers to recognize that this compound exists in a tautomeric equilibrium between the thiol and thione forms. This equilibrium is present in both solution and the solid state. The thione form is characterized by a C=S double bond and an N-H group within the pyrimidine ring, while the thiol form has a C-SH group.[1] This tautomerism significantly influences its coordination chemistry and reactivity.[1]

Caption: Tautomeric equilibrium of this compound.

Characterization Data

The structural elucidation and confirmation of this compound are performed using various spectroscopic techniques.

| Technique | Observed Features |

| ¹H NMR | Signals corresponding to the methyl protons, the pyrimidine ring protons, and the N-H or S-H proton (depending on the tautomeric form and solvent). The chemical shifts will vary based on the solvent used. For a related compound, 5-methyl-1H-benzo[d]imidazole-2-thiol, the S-H proton appears at 2.567 ppm and the N-H proton at 3.124 ppm.[6] |

| ¹³C NMR | Resonances for the methyl carbon, the carbons of the pyrimidine ring, including the C=S carbon in the thione form. |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for N-H stretching (in the thione form, typically around 3100-3300 cm⁻¹), C-H stretching (aliphatic and aromatic), C=N stretching, and the C=S (thione) stretching band. The C-S stretching vibrations are typically observed in the range of 650-700 cm⁻¹.[1] For a similar compound, 5-nitropyridine-2-thiol, aromatic amine stretching vibrations were observed at 1589, 1495, 1443, and 1267 cm⁻¹.[7][8] |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (126.18 g/mol ).[1] Electron Impact (EI-MS) is suitable for analyzing the ligand itself and will produce a characteristic fragmentation pattern.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the data to determine chemical shifts, coupling constants, and integration values to confirm the structure.

Infrared (IR) Spectroscopy:

-

Prepare a sample of the solid compound, typically as a KBr pellet or a nujol mull.

-

Alternatively, for soluble compounds, a spectrum can be obtained from a solution in a suitable solvent using an appropriate cell.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe for solids or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Acquire the mass spectrum using an appropriate ionization technique (e.g., Electron Impact - EI, Electrospray Ionization - ESI).

-

Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions to confirm the molecular weight and aspects of the structure.

Applications in Research and Development

This compound serves as a versatile building block in the synthesis of more complex molecules with potential biological activities.[1] Its derivatives have been investigated for a range of therapeutic applications:

-

Anticancer Research: Pyrimidine-2-thiol derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1]

-

Antimicrobial Research: These compounds have shown potent activity as inhibitors of dihydrofolate reductase (DHFR) and are effective against both Gram-positive and Gram-negative bacteria.[1]

-

Enzyme Inhibition: The scaffold is explored for its potential to inhibit enzymes such as cyclin-dependent kinases (CDKs) and cyclooxygenase (COX) enzymes, indicating potential anti-inflammatory properties.[1]

The reactive thiol group allows for modifications such as S-alkylation, enabling the creation of diverse chemical libraries for drug discovery programs.[1]

Caption: Applications of this compound in drug development.

References

- 1. This compound|CAS 42783-64-2|Research Chemical [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. "Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol " by SEDA FANDAKLI, NURAN KAHRİMAN et al. [journals.tubitak.gov.tr]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Novel Cu(I)-5-nitropyridine-2-thiol Cluster with NIR Emission: Structural and Photophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 5-Methylpyrimidine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methylpyrimidine-2-thiol (CAS No: 42783-64-2). As a key heterocyclic building block, its pyrimidine core is fundamental in numerous biological systems and serves as a valuable pharmacophore in medicinal chemistry.[1] This document consolidates available data on its chemical identity, structural features, and spectroscopic profile. Detailed experimental protocols for the determination of key physicochemical parameters are provided to support researchers in their laboratory work. Furthermore, this guide visualizes the compound's tautomeric nature, general characterization workflow, coordination chemistry, and its relevance as a scaffold for enzyme inhibitors, making it an essential resource for professionals in drug discovery and organic synthesis.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrimidine featuring a methyl group at the 5-position and a thiol group at the 2-position. This molecular architecture makes it a versatile intermediate for creating diverse libraries of novel compounds through modifications, such as S-alkylation.[1]

Quantitative Data Summary

| Property | Value | Source |

| IUPAC Name | 5-methyl-1H-pyrimidine-2-thione | PubChem |

| CAS Number | 42783-64-2 | [1] |

| Molecular Formula | C₅H₆N₂S | [1] |

| Molecular Weight | 126.18 g/mol | [1] |

| Boiling Point | 201.7 ± 23.0 °C (at 760 mmHg) | [] |

| Canonical SMILES | CC1=CNC(=S)N=C1 | [] |

| InChI Key | UDXSIDQGDWMVDD-UHFFFAOYSA-N | [1] |

| pKa (Predicted) | 9.79 ± 0.40 (for 5-methylpyridine-2-thiol) | [3] |

Thiol-Thione Tautomerism

A critical feature of this compound is its existence in a tautomeric equilibrium between the thiol and thione forms in both solution and the solid state.[1] The thione form, characterized by a C=S double bond and an N-H group within the pyrimidine ring, generally predominates in the solid state.[1] This equilibrium is fundamental to its reactivity and coordination chemistry.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of this compound. The following sections detail the expected spectral characteristics based on data from analogous pyrimidine-2-thiol derivatives.

| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Reference |

| ¹H NMR | Methyl Protons (-CH₃) | Singlet, ~δ 2.5 ppm (in DMSO) | [1] |

| Pyrimidine Protons (C-H) | Signals in the aromatic region | [1][4] | |

| Thiol/Amine Proton (-SH / -NH) | Broad singlet, δ ~13 ppm (in DMSO) | [1] | |

| ¹³C NMR | Methyl Carbon (-CH₃) | ~δ 17-26 ppm | [4][5] |

| Pyrimidine Carbons (C-H, C-C) | ~δ 107-165 ppm | [6] | |

| Thione Carbon (C=S) | ~δ 181 ppm | [6] | |

| FT-IR | N-H Stretch (Thione) | 3300 - 3500 cm⁻¹ | [6] |

| C-H Stretch (Aromatic/Alkyl) | 2950 - 3150 cm⁻¹ | [4][6] | |

| S-H Stretch (Thiol) | 2500 - 2600 cm⁻¹ (often weak) | [1] | |

| C=N Stretch | ~1600 cm⁻¹ | [6] | |

| C=S Stretch (Thione) | 1100 - 1300 cm⁻¹ | [1] |

Experimental Protocols

This section provides standardized methodologies for the synthesis and characterization of this compound, adaptable for a standard research laboratory setting.

General Synthesis via Condensation Reaction

The synthesis of pyrimidine-2-thiols is commonly achieved through the condensation of a β-dicarbonyl compound (or its equivalent) with thiourea.[7]

-

Reaction Setup : Dissolve thiourea in an ethanolic solution of sodium hydroxide or sodium ethoxide in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Addition of Precursor : To the stirred solution, add an appropriate 1,3-dielectrophile precursor, such as a derivative of 1,1,3,3-tetraethoxypropane for the unsubstituted pyrimidine ring.

-

Reflux : Heat the reaction mixture to reflux for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation : After completion, cool the mixture in an ice bath to precipitate the product.

-

Purification : Collect the crude product by filtration. Neutralize the product if it precipitates as a salt. For instance, if the hydrochloride salt is formed, it can be suspended in water and neutralized with a 20% aqueous sodium hydroxide solution to a pH of 7-8 to precipitate the free base.[7]

-

Recrystallization : Wash the solid with cold water and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the purified this compound.

Characterization Workflow

A typical workflow for the synthesis and characterization of this compound is outlined below.

Melting Point Determination

The melting point provides crucial information on the purity of a solid compound.

-

Sample Preparation : Place a small amount of the dry, crystalline compound on a clean, dry surface. Push the open end of a glass capillary tube into the compound to pack a small sample (1-2 mm in height).[8] Seal the open end of the capillary tube if required by the apparatus.

-

Apparatus Setup : Place the capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

-

Approximate Determination : Heat the sample rapidly to find the approximate melting range. Allow the apparatus to cool.

-

Accurate Determination : Prepare a new sample and heat slowly, at a rate of approximately 2 °C per minute, once the temperature is within 15-20 °C of the approximate melting point.

-

Data Recording : Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2. A pure compound will have a sharp melting range of 0.5-1.0 °C.

Solubility Determination

A qualitative assessment of solubility provides insight into the polarity and functional groups present in a molecule.

-

Solvent Selection : Prepare test tubes containing a range of solvents, such as water, diethyl ether, 5% aq. NaOH, 5% aq. NaHCO₃, and 5% aq. HCl.[9]

-

Sample Addition : To a test tube containing ~1 mL of a solvent, add a small amount (~25 mg) of this compound.

-

Observation : Shake the tube vigorously for 60 seconds.[10] Observe whether the compound dissolves completely (soluble), partially, or not at all (insoluble).

-

Classification :

-

Solubility in water suggests the presence of polar functional groups.

-

Solubility in 5% NaOH or 5% NaHCO₃ indicates an acidic functional group (the thiol group is weakly acidic).[9]

-

Solubility in 5% HCl indicates a basic functional group (the pyrimidine nitrogens are basic).[9]

-

Solubility in an organic solvent like diethyl ether suggests a significant non-polar character.

-

Applications in Research and Drug Development

Coordination Chemistry

In its deprotonated (thiolate) form, this compound is an excellent ambidentate ligand, capable of coordinating to metal ions through either its "soft" sulfur atom or a "hard" ring nitrogen atom.[1] This allows it to form diverse metal complexes, acting as either a chelating or a bridging ligand, which is a subject of interest in the development of novel inorganic therapeutic agents and catalysts.[1]

Scaffold for Dihydrofolate Reductase (DHFR) Inhibitors

The pyrimidine scaffold is central to the structure of antifolates, a class of drugs that inhibit dihydrofolate reductase (DHFR).[1][11] DHFR is a crucial enzyme in the folate pathway, essential for the synthesis of nucleotides and, consequently, DNA replication.[11][12] By inhibiting DHFR, the proliferation of rapidly dividing cells, such as cancer cells or bacteria, can be halted.[11] Derivatives of pyrimidine-2-thiol have been investigated as potent DHFR inhibitors, making this compound a valuable starting material for the synthesis of potential anticancer and antimicrobial agents.[1][4]

References

- 1. This compound|CAS 42783-64-2|Research Chemical [benchchem.com]

- 3. 18368-58-6 CAS MSDS (2-MERCAPTO-5-METHYLPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. spectrabase.com [spectrabase.com]

- 6. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

Tautomeric Forms of 5-Methylpyrimidine-2-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyrimidine-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural resemblance to nucleobases and the versatile reactivity of its thiol group. A critical aspect of its chemistry is the existence of a dynamic equilibrium between two tautomeric forms: the thione and the thiol. This guide provides a comprehensive overview of the tautomerism of this compound, including the underlying principles, experimental and computational methodologies for its study, and quantitative data derived from closely related analogs. Detailed experimental protocols and visual representations of key concepts are presented to facilitate further research and application in drug design and development.

Introduction to Thione-Thiol Tautomerism in Pyrimidines

Pyrimidine-2-thiols, including this compound, can exist in two primary tautomeric forms: the aromatic thiol form and the non-aromatic thione form. This equilibrium is a type of prototropic tautomerism, involving the migration of a proton between the sulfur atom and a nitrogen atom within the pyrimidine ring.

The position of this equilibrium is highly sensitive to the molecular environment, including the solvent, temperature, and concentration. Understanding and controlling this tautomeric balance is crucial, as the different forms exhibit distinct physicochemical properties, such as hydrogen bonding capabilities, lipophilicity, and metal chelation, which in turn influence their biological activity and pharmacokinetic profiles. Generally, the thione form is favored in polar, protic solvents, while the thiol form is more prevalent in non-polar, aprotic solvents.[1]

Tautomeric Forms of this compound

The two tautomeric forms of this compound are:

-

5-Methylpyrimidine-2(1H)-thione (Thione Form): Characterized by a carbon-sulfur double bond (C=S) and a proton on one of the ring nitrogen atoms.

-

This compound (Thiol Form): Characterized by a sulfur-hydrogen bond (S-H) and a fully aromatic pyrimidine ring.

The equilibrium between these two forms is a dynamic process. The relative stability of each tautomer can be investigated through both experimental and computational methods.

Quantitative Analysis of Tautomeric Equilibrium

Computational Studies on Analogous Systems

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the relative stabilities of tautomers. For the closely related 2-mercaptopyrimidine, DFT calculations have provided the following relative energy data.[2]

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) |

| Thiol | 0.00 | +6.47 |

| Thione | +3.41 | 0.00 |

| Table 1: Calculated relative energies of 2-mercaptopyrimidine tautomers.[2] |

These calculations indicate that in the gas phase, the thiol form of 2-mercaptopyrimidine is more stable by 3.41 kcal/mol.[2] Conversely, in an aqueous environment, the thione form is significantly more stable by 6.47 kcal/mol.[2] This solvent-induced switch in stability is attributed to the more polar nature of the thione tautomer, which is better stabilized by polar solvent molecules. It is highly probable that this compound exhibits a similar trend.

Influence of Solvent Polarity

Experimental studies on 2-mercaptopyrimidines confirm the predictions from computational models. The tautomeric equilibrium is strongly influenced by the polarity of the solvent.

| Solvent | Predominant Tautomer |

| Non-polar (e.g., Cyclohexane, Dioxane) | Thiol |

| Polar (e.g., Ethanol, Water) | Thione |

| Table 2: Influence of solvent polarity on the tautomeric equilibrium of 2-mercaptopyrimidines.[1] |

This solvent-dependent equilibrium is a critical consideration in drug design, as the microenvironment of a biological target (e.g., an enzyme active site) can be either polar or non-polar, thus favoring one tautomeric form over the other.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of pyrimidine-2-thiols is the cyclocondensation reaction of a β-dicarbonyl compound or its synthetic equivalent with thiourea. For this compound, a plausible synthetic route would involve the reaction of a 1,3-dicarbonyl compound bearing a methyl group at the 2-position with thiourea.

Illustrative Protocol:

-

Reactants:

-

3-Oxo-2-methylbutanal (or a suitable precursor/equivalent) (1.0 eq)

-

Thiourea (1.1 eq)

-

Sodium ethoxide (catalyst)

-

Ethanol (solvent)

-

-

Procedure: a. Dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide. b. To the sodium ethoxide solution, add thiourea and stir until dissolved. c. Add the β-dicarbonyl compound dropwise to the stirred solution at room temperature. d. Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). e. After completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid). f. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum. g. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

Spectroscopic Analysis of Tautomerism

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques to distinguish between the thione and thiol tautomers.

-

¹H NMR:

-

Thiol form: The presence of a signal corresponding to the S-H proton, typically in the range of 3-5 ppm. The exact chemical shift can be broad and concentration-dependent.

-

Thione form: The presence of a signal for the N-H proton, usually found further downfield (7-13 ppm) and often broadened due to quadrupolar relaxation and exchange.

-

-

¹³C NMR:

-

The chemical shift of the C2 carbon is particularly informative. In the thione form (C=S), this carbon is typically deshielded and appears at a higher chemical shift (around 170-180 ppm) compared to the thiol form (C-S), where it is more shielded (around 150-160 ppm).

-

Protocol for NMR Analysis:

-

Prepare solutions of this compound in both a polar deuterated solvent (e.g., DMSO-d₆) and a non-polar deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10 mg/mL.

-

Acquire ¹H and ¹³C NMR spectra for both solutions at a constant temperature (e.g., 298 K).

-

Analyze the chemical shifts and signal integrations to identify the predominant tautomer in each solvent. The relative integration of the N-H and S-H protons (if observable and well-resolved) can provide a quantitative measure of the tautomeric ratio.

4.2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions of the thione and thiol forms differ, leading to distinct UV-Vis absorption spectra.

-

Thione form: The C=S chromophore typically exhibits a characteristic n→π* transition at longer wavelengths (around 300-350 nm).

-

Thiol form: The aromatic system gives rise to π→π* transitions at shorter wavelengths.

Protocol for UV-Vis Analysis:

-

Prepare dilute solutions of this compound in a series of solvents with varying polarities (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).

-

Record the UV-Vis absorption spectrum for each solution over a range of 200-400 nm.

-

Compare the spectra to identify the absorption maxima characteristic of the thione and thiol forms and observe the shift in equilibrium as a function of solvent polarity.

4.2.3. Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of specific functional groups.

-

Thiol form: A weak absorption band corresponding to the S-H stretching vibration is expected in the region of 2550-2600 cm⁻¹.

-

Thione form: The absence of a clear S-H stretch and the presence of bands associated with the C=S and N-H vibrations are indicative of the thione tautomer. The C=S stretch is often found in the 1100-1250 cm⁻¹ region.

Protocol for IR Analysis:

-

Acquire the IR spectrum of the solid sample (e.g., using a KBr pellet or ATR).

-

For solution-phase studies, use an appropriate IR-transparent solvent and cell.

-

Analyze the spectrum for the presence or absence of the characteristic S-H stretching band to infer the predominant tautomer in the given state.

Implications for Drug Development

The tautomeric state of this compound and its derivatives is of paramount importance in a drug development context.

-

Receptor Binding: The different tautomers present distinct hydrogen bond donor/acceptor patterns, which can lead to different binding affinities and selectivities for a biological target.

-

Physicochemical Properties: Tautomerism affects key drug-like properties such as solubility, lipophilicity (logP), and pKa. These properties, in turn, influence the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.

-

Chemical Reactivity: The thiol form is a nucleophile, while the thione form is less so. This difference in reactivity can affect the metabolic stability and potential for covalent interactions with biological macromolecules.

Conclusion

The tautomerism of this compound between its thione and thiol forms is a fundamental aspect of its chemistry with significant implications for its application in drug discovery and development. While direct quantitative data for this specific molecule is sparse, a comprehensive understanding can be achieved through the analysis of closely related pyrimidine-2-thiols. The strategic use of computational modeling and spectroscopic techniques such as NMR, UV-Vis, and IR spectroscopy allows for the characterization and, to some extent, the control of the tautomeric equilibrium. A thorough investigation of the tautomeric behavior of any new derivative of this compound is essential for the rational design of new therapeutic agents with optimized efficacy and safety profiles.

References

Spectroscopic Analysis of 5-Methylpyrimidine-2-thiol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5-Methylpyrimidine-2-thiol (C₅H₆N₂S), a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with standardized experimental protocols for these techniques. This document is intended for researchers, scientists, and professionals in the field of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms. The molecule exists in a tautomeric equilibrium between the thiol and thione forms, which can influence the observed spectra, particularly in different solvents.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the methyl protons, the aromatic protons on the pyrimidine ring, and the thiol proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~2.5 | Singlet | 3H |

| Pyrimidine-H | Varies | Singlet/Doublet | 2H |

| -SH | ~13 (in DMSO) | Broad Singlet | 1H |

Note: The chemical shift of the thiol proton is highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₃ | ~15-25 |

| Pyrimidine-C5 | ~120-130 |

| Pyrimidine-C4, C6 | ~150-160 |

| Pyrimidine-C2 (C=S) | ~170-180 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| S-H Stretch | ~2500–2600 | Weak to Medium |

| C-H Stretch (aromatic) | ~3000-3100 | Medium |

| C-H Stretch (aliphatic) | ~2850-3000 | Medium |

| C=N Stretch | ~1600-1650 | Medium to Strong |

| C=C Stretch | ~1400-1600 | Medium to Strong |

| C-S Stretch | ~650-700 | Weak to Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity. The molecular weight of this compound is 126.18 g/mol .

| m/z | Ion | Expected Relative Abundance |

| 126 | [M]⁺ | High |

| Varies | Fragment Ions | Varies |

Note: The fragmentation pattern will depend on the ionization technique used. Common fragmentation pathways for pyrimidine derivatives may involve the loss of small molecules or radicals.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain an internal reference.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Acquisition parameters: Spectral width of 10-15 ppm, sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), relaxation delay of 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition parameters: Spectral width of 200-250 ppm, a larger number of scans is required (typically 1024 or more), relaxation delay of 2-5 seconds.

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32 scans for both the background and the sample.

-

-

Procedure:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of this compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The solution can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS) or gas chromatography (GC-MS).

Data Acquisition (Electron Ionization - EI for GC-MS):

-

Instrument: A mass spectrometer coupled with a gas chromatograph.

-

GC conditions:

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Carrier gas: Helium.

-

Temperature program: A gradient from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure elution of the compound.

-

-

MS conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: Scan from m/z 40 to 400.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained mass spectrum with spectral libraries for confirmation.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Crystal Structure of 5-Methylpyrimidine-2-thiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure of derivatives of 5-methylpyrimidine-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. Due to the absence of publicly available crystallographic data for the parent compound, this guide focuses on its structurally characterized derivatives, offering insights into their molecular geometry, intermolecular interactions, and the experimental methodologies used for their structural elucidation.

Introduction

This compound and its derivatives are a class of compounds built upon a pyrimidine core, a fundamental scaffold in numerous biologically active molecules, including nucleobases. The presence of a reactive thiol group at the 2-position and a methyl group at the 5-position makes this scaffold a versatile platform for the synthesis of diverse molecular architectures with potential therapeutic applications.[1] These compounds have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.[1] Their biological activity is often linked to their three-dimensional structure and their ability to interact with biological targets such as enzymes and receptors. X-ray crystallography provides the most definitive information about the solid-state conformation and packing of these molecules, which is crucial for structure-based drug design.

Synthesis of this compound and its Derivatives

The synthesis of this compound derivatives can be achieved through several established synthetic routes. A common and effective method involves the cyclocondensation of a β-dicarbonyl compound (or a synthetic equivalent) with thiourea.

General Synthesis Protocol

A widely used method for synthesizing pyrimidine-2-thiol derivatives is the Biginelli reaction or similar cyclocondensation reactions.[2] The following is a generalized protocol:

-

Reaction Setup: A mixture of a 1,3-dicarbonyl compound, an aldehyde, and thiourea is prepared in a suitable solvent, often ethanol or a similar protic solvent.

-

Catalysis: An acid catalyst, such as hydrochloric acid, is typically added to the reaction mixture to facilitate the condensation.

-

Reaction Conditions: The mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired pyrimidine-2-thiol derivative.[3]

Derivatives can be further modified, for example, through S-alkylation of the thiol group to introduce various substituents.[4]

Crystal Structure of this compound Derivatives

Case Study: N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide

A notable derivative, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, has been structurally characterized, providing a clear example of the crystallographic features of this family of molecules.[5][6][7][8][9]

Table 1: Crystal Data and Structure Refinement for N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide [5]

| Parameter | Value |

| Chemical formula | C₁₃H₁₃N₃O₃S |

| Formula weight | 291.32 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.0699 (6) |

| b (Å) | 14.7429 (6) |

| c (Å) | 10.5212 (7) |

| α (°) | 90 |

| β (°) | 113.900 (7) |

| γ (°) | 90 |

| Volume (ų) | 1428.04 (16) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Absorption correction | Gaussian |

| No. of measured reflections | 12642 |

| No. of independent reflections | 3532 |

| No. of observed reflections [I > 2σ(I)] | 2548 |

In the crystal structure of this derivative, the pyrimidine and phenyl rings are not coplanar, exhibiting a significant dihedral angle. The crystal packing is stabilized by a network of intermolecular interactions, including N—H···N hydrogen bonds and π–π stacking between the aromatic rings of adjacent molecules, forming chains that propagate through the crystal lattice.[5][7]

Other Derivatives

Studies on other derivatives, such as 5-hydroxymethylpyrimidines and 5-methyl-4-thiopyrimidine derivatives, have also been reported.[10][11][12][13] For instance, certain 5-methyl-4-thiopyrimidine derivatives have been found to crystallize in space groups such as P-1 and P21/c.[10] The specific substituents on the pyrimidine core influence the molecular conformation and the nature of the intermolecular interactions, which in turn dictate the overall crystal packing.

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of small molecules like this compound derivatives involves a standard workflow, from crystal growth to data analysis.

Crystallization

Obtaining single crystals of sufficient quality is a critical and often challenging step.[14] Common crystallization techniques for organic compounds include:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment.[15]

-

Solvent Diffusion: A solution of the compound is carefully layered with a miscible solvent in which the compound is less soluble. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvent is crucial and is typically determined empirically.[15]

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[14]

-

Data Collection: The crystal is placed in an X-ray diffractometer, and a beam of monochromatic X-rays is directed at it. As the crystal is rotated, a diffraction pattern is collected by a detector.[14][16] Data is typically collected at a low temperature (e.g., 100-173 K) to minimize thermal vibrations of the atoms.[17]

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated and corrected for various experimental factors.[16]

-

Structure Solution: The initial positions of the atoms in the crystal are determined using methods such as direct methods or Patterson methods.[17]

-

Structure Refinement: The atomic positions and other parameters are refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.[17][18]

Biological Relevance and Signaling Pathways

Derivatives of pyrimidine-2-thiol have shown significant potential as anticancer agents, often by modulating key signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of the PI3K/Akt/mTOR Pathway and Induction of Apoptosis

A prominent mechanism of action for many anticancer pyrimidine derivatives is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[19][20][21][22][23] This pathway is frequently hyperactivated in various cancers, promoting cell survival and proliferation while inhibiting apoptosis (programmed cell death).[19] By inhibiting key kinases in this pathway, such as PI3K and Akt, pyrimidine derivatives can block these pro-survival signals, leading to cell cycle arrest and the induction of apoptosis.[19][22][23] The apoptotic process can be triggered through the intrinsic pathway, involving the mitochondria, and is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[21]

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of this compound derivatives. While the structure of the parent compound remains to be determined, the analysis of its derivatives offers valuable insights for researchers in medicinal chemistry and drug development. The detailed experimental protocols and the elucidation of the involvement of these compounds in critical biological signaling pathways underscore their potential as scaffolds for the design of novel therapeutic agents. Future work should focus on the crystallization of the parent compound and a broader range of derivatives to further enrich our understanding of their structure-activity relationships.

References

- 1. This compound|CAS 42783-64-2|Research Chemical [benchchem.com]

- 2. bu.edu.eg [bu.edu.eg]

- 3. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and crystal structure of N-(5-acetyl-4-methyl-pyrimidin-2-yl)benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide | Semantic Scholar [semanticscholar.org]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hmdb.ca [hmdb.ca]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. "Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol " by SEDA FANDAKLI, NURAN KAHRİMAN et al. [journals.tubitak.gov.tr]

- 16. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 17. rsc.org [rsc.org]

- 18. N-(4-Aminopyrimidin-5-yl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

The 5-Methylpyrimidine-2-thiol Scaffold: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The 5-methylpyrimidine-2-thiol scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique electronic and structural features make it a versatile building block for the development of novel therapeutic agents across a spectrum of diseases. This technical guide provides an in-depth analysis of the biological activities associated with this scaffold, focusing on its anticancer and antimicrobial properties. Detailed experimental protocols and a thorough examination of its role in relevant signaling pathways are presented to facilitate further research and drug discovery efforts.

Chemical Synthesis

The synthesis of this compound derivatives typically follows a well-established cyclocondensation reaction. The general workflow involves the reaction of a 1,3-dicarbonyl compound (or a functional equivalent) with thiourea in the presence of a base.

A common synthetic route is the Biginelli reaction or a similar one-pot synthesis. For instance, the reaction of an appropriate chalcone with thiourea in an alcoholic solvent, often with a catalytic amount of a base like potassium hydroxide, yields the dihydropyrimidine-2-thione core. Subsequent aromatization can lead to the desired pyrimidine-2-thiol.

Below is a generalized workflow for the synthesis of 4,6-disubstituted-5-methylpyrimidine-2-thiol derivatives.

Biological Activities

The this compound scaffold has been explored for a range of biological activities, with a primary focus on its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Derivatives of the pyrimidine-2-thiol core have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as various kinases.

Table 1: In Vitro Anticancer Activity of Pyrimidine-2-thiol Derivatives

| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |

| 1c | Leukemia | Cytotoxicity | - | [1] |

| 3b | Melanoma (A375) | Antiproliferative | - | [2][3] |

| 3b | Melanoma (C32) | Antiproliferative | - | [2][3] |

| 3b | Prostate (DU145) | Antiproliferative | - | [2][3] |

| 3b | Breast (MCF-7/WT) | Antiproliferative | - | [2][3] |

| 11e | Colon (HCT-116) | Cytotoxicity | <10.33 | [4] |

| 12b | Colon (HCT-116) | Cytotoxicity | <10.33 | [4] |

| 12d | Colon (HCT-116) | Cytotoxicity | <10.33 | [4] |

| 9d | Breast (MCF-7) | Cytotoxicity | <10.33 | [4] |

| 11e | Breast (MCF-7) | Cytotoxicity | <10.33 | [4] |

| 12b | Breast (MCF-7) | Cytotoxicity | <10.33 | [4] |

| 12d | Breast (MCF-7) | Cytotoxicity | <10.33 | [4] |

Note: Specific IC50 values for some compounds were not explicitly stated in the provided search results but were highlighted as the most active.

One of the key mechanisms underlying the anticancer effects of some pyrimidine derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a crucial receptor tyrosine kinase that, upon activation by its ligand VEGF, initiates a signaling cascade that promotes angiogenesis, a process vital for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.

Antimicrobial Activity

Derivatives of this compound have also demonstrated promising activity against a range of bacterial and fungal pathogens. Their efficacy is often linked to the inhibition of essential microbial enzymes.

Table 2: In Vitro Antimicrobial Activity of Pyrimidine-2-thiol Derivatives

| Compound ID | Organism | MIC (µM/ml) | Reference |

| 12 | S. aureus | 0.87 | [5] |

| 5 | B. subtilis | 0.96 | [5] |

| 2 | E. coli | 0.91 | [5] |

| 10 | P. aeruginosa | 0.77 | [5] |

| 10 | S. enterica | 1.55 | [5] |

| 12 | C. albicans | 1.73 | [5] |

| 11 | A. niger | 1.68 | [5] |

A key target for the antibacterial action of these compounds is Dihydrofolate Reductase (DHFR). This enzyme is critical for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, ultimately leading to bacterial cell death. The selective inhibition of bacterial DHFR over its human counterpart is a crucial aspect of the therapeutic potential of these compounds.

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed protocols for key biological assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow

References

- 1. bu.edu.eg [bu.edu.eg]

- 2. This compound|CAS 42783-64-2|Research Chemical [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Tube Dilution Antimicrobial Susceptibility Testing: Efficacy of a Microtechnique Applicable to Diagnostic Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Ascendant Trajectory of 5-Methylpyrimidine-2-thiol Derivatives in Therapeutic Innovation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental heterocyclic motif in medicinal chemistry, continues to be a fertile ground for the discovery of novel therapeutic agents. Among its myriad of derivatives, those incorporating a 5-methyl and a 2-thiol group have emerged as a particularly promising class of compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, potential applications, and underlying mechanisms of action of 5-methylpyrimidine-2-thiol derivatives, supported by experimental data and protocols to facilitate further research and development in this exciting field.

Data Presentation: A Comparative Analysis of Biological Activity

The therapeutic potential of this compound derivatives is underscored by their potent activity against various biological targets. The following tables summarize key quantitative data from preclinical studies, offering a comparative perspective on their anticancer, antimicrobial, and anti-inflammatory efficacy.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound XIII | Melanoma | 3.37 | [1] |

| Leukaemia | 3.04 | [1] | |

| Non-small cell lung | 4.14 | [1] | |

| Renal | 2.4 | [1] | |

| Compound 1c | Leukaemia | GI50 < 0.1 | [1] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Melanoma (C32) | 24.4 | [4] |

| Melanoma (A375) | 25.4 | [4] | |

| Prostate (DU145) | >100 | [4] | |

| Breast (MCF-7/WT) | 48.6 | [4] | |

| Pyrimidine-based derivative 7d | Lung (A549) | 9.19 | [5] |

| Liver (HepG2) | 11.94 | [5] | |

| Pyrimidine-based derivative 9s | Lung (A549) | 13.17 | [5] |

| Liver (HepG2) | 18.21 | [5] | |

| Pyrimidine-based derivative 13n | Lung (A549) | 10.25 | [5] |

| Liver (HepG2) | 15.63 | [5] |

Table 2: Antimicrobial Activity of Pyrimidine-2-thiol Derivatives (MIC values in µM/ml)

| Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa | S. enterica | C. albicans | A. niger | Reference |

| Compound 2 | >100 | >100 | 0.91 | >100 | >100 | >100 | >100 | [6] |

| Compound 5 | >100 | 0.96 | >100 | >100 | >100 | >100 | >100 | [6] |

| Compound 10 | >100 | >100 | >100 | 0.77 | 1.55 | >100 | >100 | [6] |

| Compound 11 | >100 | >100 | >100 | >100 | >100 | >100 | 1.68 | [6] |

| Compound 12 | 0.87 | >100 | >100 | >100 | >100 | 1.73 | >100 | [6] |

Table 3: Anti-Inflammatory Activity of Pyrimidine Derivatives (COX-2 Inhibition)

| Derivative | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

| Compound 3b | 0.20 | - | [7] |

| Compound 5b | 0.18 | - | [7] |

| Compound 5d | 0.16 | - | [7] |

| Compound L1 | Comparable to Meloxicam | High | [8] |

| Compound L2 | Comparable to Meloxicam | High | [8] |

Experimental Protocols: Methodologies for Synthesis and Biological Evaluation

Reproducibility is paramount in scientific research. This section provides detailed experimental protocols for the synthesis of a representative this compound derivative and for key biological assays used to evaluate their therapeutic potential.

Synthesis of 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol[6]

This protocol describes a general method for the synthesis of diarylpyrimidine-2-thiol derivatives.

Step 1: Synthesis of Substituted Chalcone (Intermediate) A mixture of a substituted acetophenone (0.01 mol) and a substituted benzaldehyde (0.01 mol) is dissolved in ethanol (20 mL). To this solution, an aqueous solution of potassium hydroxide (40%) is added dropwise with constant stirring. The reaction mixture is stirred at room temperature for 24 hours. The resulting solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to yield the chalcone intermediate.

Step 2: Synthesis of 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol A solution of the substituted chalcone (0.01 mol) in methanol (50 ml) is prepared. To this, potassium hydroxide (0.01 mol) and a 0.25 M solution of thiourea (40 ml) are added. The reaction mixture is refluxed for 3–4 hours. After cooling, the mixture is acidified with a few drops of hydrochloric acid (0.5 M solution, 20 ml). The precipitate formed is filtered, dried, and recrystallized from methanol to yield the final product.[6]

Yield: 75.00%; m.p. 220-222 °C; IR (KBr, cm⁻¹): 2927 (C–H str.), 1596 (C=C str.), 1345 (C–N str., pyrimidine), 824 (C–Cl str.), 645 (C–S str.), 2602 (S–H str.); ¹H-NMR (CDCl₃, δ, ppm): 7.83–8.25 (m, 8H, Ar–H), 7.45 (s, 1H, CH of pyrimidine ring), 3.34 (s, 1H, SH); ¹³C-NMR (CDCl₃, δ, ppm): 182.4, 163.2, 161.1, 148.3, 139.6, 131.2, 130.1, 129.6, 128.3, 126.4, 121.7, 103.4; MS ES + (ToF): m/z 343 [M⁺ + 1].[6]

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The turbidity of the culture is adjusted to match the 0.5 McFarland standard.

-

Serial Dilution: The test compounds are serially diluted in a suitable broth in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

In Vitro Anti-Inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.

-

Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer.

-

Compound Incubation: The test compounds are pre-incubated with the COX-2 enzyme for a specific period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

-

IC50 Calculation: The concentration of the test compound that causes 50% inhibition of COX-2 activity (IC50) is calculated.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

References

- 1. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Dual Nature of Reactivity: An In-depth Technical Guide to the Thiol Group in 5-Methylpyrimidine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the thiol group in 5-Methylpyrimidine-2-thiol, a versatile building block in medicinal chemistry and organic synthesis. Its unique electronic and structural properties, primarily the thione-thiol tautomerism, govern its reactivity and make it a valuable scaffold for the development of novel therapeutic agents. This document delves into the fundamental aspects of its reactivity, including tautomerism, S-alkylation, oxidation, and metal coordination, supported by quantitative data and detailed experimental protocols.

Core Concepts: Thione-Thiol Tautomerism

This compound exists as a dynamic equilibrium between two tautomeric forms: the thione form and the thiol form. This equilibrium is a critical determinant of its chemical behavior. The thione form is characterized by a C=S double bond and an N-H bond within the pyrimidine ring, while the thiol form contains a C-SH group with the proton on the exocyclic sulfur atom.[1]

The position of this equilibrium is significantly influenced by the solvent environment. In polar solvents, the thione form is generally favored, whereas non-polar solvents tend to stabilize the thiol tautomer.[2] This solvent-dependent equilibrium has profound implications for its reaction pathways.

References

Computational and Theoretical Insights into 5-Methylpyrimidine-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyrimidine-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile chemical nature and presence in various biologically active molecules. This technical guide provides an in-depth analysis of the computational and theoretical studies of this compound, focusing on its structural properties, electronic characteristics, and tautomeric equilibrium. Due to a scarcity of direct and comprehensive computational studies on this specific molecule, this guide synthesizes available theoretical data and complements it with findings from closely related analogs to offer a robust overview for researchers. This document is intended to serve as a foundational resource for further computational and experimental investigations into this compound and its derivatives.

Introduction

This compound, with the chemical formula C₅H₆N₂S, is a derivative of pyrimidine, a core structure in nucleobases like thymine and cytosine.[1] The presence of a methyl group and a reactive thiol group makes it a valuable pharmacophore and a versatile building block in organic synthesis.[1] Its derivatives have been explored for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1] Understanding the fundamental molecular properties of this compound through computational and theoretical methods is crucial for the rational design of novel therapeutic agents.

This guide delves into the key computational aspects of this compound, including its optimized molecular geometry, electronic properties, and the critical phenomenon of thione-thiol tautomerism.

Molecular Structure and Geometry

Table 1: Calculated Geometric Parameters for the Thiol Tautomer of a 5-Substituted Pyridine-2-thiol Analog.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-N1 | 1.331 | N1-C1-N2 | 125.0 |

| C5-N1 | 1.333 | C1-N2-C2 | 117.5 |

| C1-S1 | 1.765 | N1-C5-C4 | 118.0 |

| C2-C3 | 1.385 | C3-C4-C5 | 119.0 |

| C3-C4 | 1.390 | C2-C3-C4 | 120.5 |

| C4-C5 | 1.388 | S1-C1-N1 | 115.0 |

| Data is based on DFT calculations (B3LYP/6-311+G(d,p)) for 5-(Trifluoromethyl)pyridine-2-thiol and is intended to be illustrative for this compound. |

Tautomerism: The Thione-Thiol Equilibrium

A critical aspect of the chemistry of 2-mercaptopyrimidines is the existence of a tautomeric equilibrium between the thiol and thione forms. In the case of this compound, this equilibrium involves the migration of a proton between the sulfur atom and a ring nitrogen atom.

Caption: Thione-thiol tautomerism in this compound.

Computational studies on related 2-mercaptopyrimidines have shown that the relative stability of the tautomers is influenced by the solvent environment. In the gas phase and nonpolar solvents, the thiol form is often more stable, while polar solvents tend to favor the thione form due to better solvation of the more polar thione group.

Electronic Properties

The electronic properties of a molecule, such as its dipole moment, polarizability, and frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity and intermolecular interactions.

Table 2: Calculated Electronic Properties of a 5-Substituted Pyridine-2-thiol Analog.

| Property | Value |

| Dipole Moment (μ) | 3.2356 Debye |

| Mean Polarizability (α) | 14.611 x 10⁻²⁴ esu |

| First Order Hyperpolarizability (β) | (Value not provided in source) |

| Data is based on DFT calculations (B3LYP/6-311+G(d,p)) for 5-(Trifluoromethyl)pyridine-2-thiol. |

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability. A smaller gap suggests that the molecule is more reactive.

For pyrimidine derivatives, the HOMO is typically a π-orbital distributed over the pyrimidine ring and the sulfur atom, indicating that these are the likely sites for electrophilic attack. The LUMO is usually a π*-orbital, suggesting that nucleophilic attack will occur at the carbon atoms of the pyrimidine ring.

Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. Theoretical calculations can predict the vibrational frequencies and modes, which can then be compared with experimental data to confirm the molecular structure.

Table 3: Key Vibrational Frequencies for Related Compounds.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| S-H stretch (Thiol) | ~2550 |

| C=S stretch (Thione) | ~1100-1200 |

| C-S stretch | ~600-700 |

| Pyrimidine ring stretching | ~1400-1600 |

| C-H stretching | ~3000-3100 |

Computational Methodologies

The data presented in this guide are typically derived from computational chemistry methods, primarily Density Functional Theory (DFT).

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used for geometry optimization, frequency calculations, and the determination of electronic properties.

Caption: A typical workflow for DFT calculations.

Natural Bond Orbital (NBO) Analysis

NBO analysis is a computational method used to study charge transfer, hyperconjugative interactions, and the bonding within a molecule. It provides a localized picture of the electronic structure, which is often more intuitive than the delocalized molecular orbitals.

Conclusion and Future Directions

This technical guide has summarized the key computational and theoretical aspects of this compound, drawing upon available data and studies of closely related compounds. The presented information on its molecular structure, tautomeric equilibrium, electronic properties, and vibrational characteristics provides a solid foundation for researchers in the field of drug discovery and materials science.

Future research should focus on dedicated computational studies of this compound to obtain a complete and accurate set of theoretical data. Furthermore, experimental validation of the theoretical predictions, particularly through detailed spectroscopic analysis, is essential. Such studies will undoubtedly contribute to a deeper understanding of this important heterocyclic compound and facilitate the development of novel applications.

References

A Comprehensive Technical Review of 5-Methylpyrimidine-2-thiol: Synthesis, Reactivity, and Biological Applications

Introduction

5-Methylpyrimidine-2-thiol, a heterocyclic compound with the molecular formula C₅H₆N₂S, is a significant scaffold in medicinal chemistry and organic synthesis.[1][] Its structure features a pyrimidine core, a fundamental component of nucleobases, substituted with a methyl group at the 5-position and a thiol group at the 2-position.[1] This arrangement makes it a valuable pharmacophore and a versatile building block for creating diverse libraries of novel compounds.[1] The compound has a molecular weight of 126.18 g/mol and is known to exist in a tautomeric equilibrium with its thione form, 5-methyl-1H-pyrimidine-2-thione.[1][] The reactivity of the thiol group allows for extensive chemical modifications, primarily through S-alkylation, leading to a wide range of derivatives.[1] These derivatives have been investigated for numerous biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, highlighting the compound's importance for researchers, scientists, and drug development professionals.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂S | [1] |

| Molecular Weight | 126.18 g/mol | [1] |

| IUPAC Name | 5-methyl-1H-pyrimidine-2-thione | [] |

| Common Synonyms | 2-Mercapto-5-methylpyrimidine, 5-methylpyrimidine-2(1H)-thione | [] |

| Appearance | Solid (typical) | N/A |

| CAS Number | 42783-64-2, 1007553-38-9 | [1][] |

Synthesis and Chemical Reactivity

The synthesis of this compound and its subsequent reactions are central to its utility as a chemical intermediate.

Synthesis Protocols

Two primary strategies are employed for the synthesis of the this compound scaffold.

-

Ring Condensation: This approach involves the cyclocondensation of a suitable three-carbon precursor with thiourea. The reaction typically utilizes a β-dicarbonyl compound or its equivalent, which reacts with thiourea in the presence of a base to form the pyrimidine ring.

-

Nucleophilic Substitution: An alternative method involves introducing the thiol group onto a pre-existing pyrimidine ring.[1] This is commonly achieved by reacting a 2-halopyrimidine, such as 2-chloro-5-methylpyrimidine, with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.[1]

Experimental Protocol: Synthesis via Nucleophilic Substitution A common laboratory-scale synthesis involves the reaction of a 2-halopyrimidine with a sulfur source.[1]

-

Setup: To a solution of 2-chloro-5-methylpyrimidine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add sodium hydrosulfide (NaSH) (1.2 eq) portion-wise at room temperature under an inert atmosphere.

-

Reaction: Stir the mixture at 60-80 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Purification: Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product. Filter the resulting solid, wash with cold water, and dry under vacuum to yield this compound.

Chemical Reactivity

The chemical behavior of this compound is dominated by the thiol group and its tautomeric relationship with the thione form.

Thiol-Thione Tautomerism The compound exists as a mixture of two tautomers: the thiol form and the more stable thione form. This equilibrium is crucial for its reactivity.[1]

Key Reactions

The thiol group is highly nucleophilic and serves as a versatile handle for further functionalization.[1]

-

S-Substitution Reactions: The most common modification is S-alkylation or S-arylation.[1] Deprotonation with a base (e.g., NaOH, K₂CO₃) generates a thiolate anion, which readily attacks electrophiles like alkyl halides.[1] S-arylation can be achieved via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig protocol.[1] These reactions are fundamental for creating libraries of derivatives for biological screening.

-

Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.[4][5] This transformation significantly increases the electrophilicity of the C-2 position of the pyrimidine ring, making the resulting 2-(methylsulfonyl)pyrimidines highly reactive intermediates for nucleophilic substitution.[4]

Experimental Protocol: S-Alkylation of this compound

-

Deprotonation: Dissolve this compound (1.0 eq) in a suitable solvent like acetone. Add a base such as potassium carbonate (1.5 eq).

-

Alkylation: Add the alkyl halide (e.g., methyl iodide) (1.1 eq) dropwise to the suspension.

-

Reaction: Stir the mixture at room temperature for 8-12 hours.

-

Purification: Filter the solid K₂CO₃ and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure S-alkylated derivative.

| Reaction Type | Reagents | Product Class | Typical Yield (%) |

| S-Alkylation | Alkyl Halide, Base (K₂CO₃) | 2-Alkylthio-pyrimidines | 85-95% |

| S-Arylation | Aryl Halide, Pd-catalyst, Ligand, Base | 2-Arylthio-pyrimidines | 60-80% |

| Oxidation | m-CPBA, H₂O₂ | 2-Alkylsulfonyl-pyrimidines | 70-90% |

Biological Activity and Applications

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery and agrochemical development.